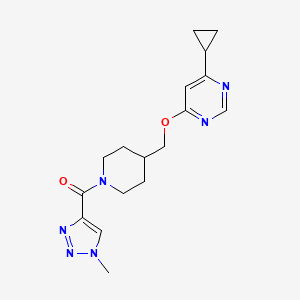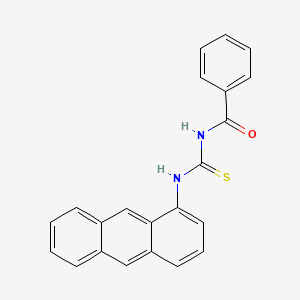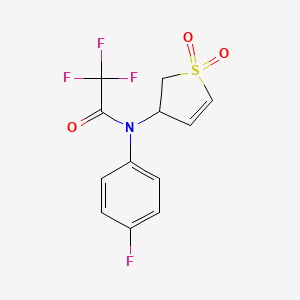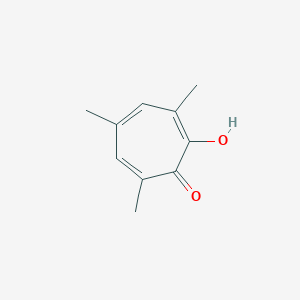![molecular formula C14H9Cl2IN2O B2680747 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one CAS No. 338401-08-4](/img/structure/B2680747.png)
1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one, otherwise known as I-PPA, is an organic compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of 437.45 g/mol and a melting point of 125-127 °C. I-PPA is a colorless to yellowish solid that is insoluble in water and soluble in organic solvents. It is typically synthesized via a reaction between 2,4-dichlorophenylacetic acid, 5-iodo-2-pyridinecarboxaldehyde, and sodium azide in an aqueous solution.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research into new cyanopyrans and cyanopyridines, derivatives related to "1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one," has demonstrated significant potential in anticancer, antitubercular, and antimicrobial activities. The synthesis of these compounds involves Michael addition and has been explored for their biological efficacy (Popat et al., 2005).
Antimycobacterial Agents
Derivatives of 1,5-Diphenylpyrrole, which share a structural resemblance with "this compound," have been synthesized and evaluated for their antimycobacterial activity. These studies have highlighted the influence of lipophilic substituents on the phenyl rings, showing promising activity against Mycobacterium tuberculosis (Biava et al., 2008).
Synthesis of Pyrrolo[2,3-b]Pyridine Scaffolds
The preparation and characterization of new biologically active Pyrrolo[2,3-b]Pyridine scaffolds have been reported. These compounds were synthesized through the reaction of new intermediates with 2-arylidenemalononitriles, yielding products with excellent yields and characterized for their potential biological activities (Sroor, 2019).
Enaminones in Heterocyclic Synthesis
Enaminones, related to the compound , serve as building blocks in the synthesis of various heterocyclic compounds. These include nicotinic acid and thienopyridine derivatives, showcasing the versatility of enaminones in creating biologically relevant structures (Abdel-Khalik et al., 2004).
Anticancer and Antimicrobial Applications
Novel quinazolinone derivatives related to "this compound" have been synthesized and evaluated as anti-inflammatory and analgesic agents. These studies have shown potential for anticancer and antimicrobial applications, highlighting the compound's relevance in medical research (Farag et al., 2012).
Propiedades
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-3-[(5-iodopyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN2O/c15-9-1-3-11(12(16)7-9)13(20)5-6-18-14-4-2-10(17)8-19-14/h1-8H,(H,18,19)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHYXRHBYGZCRW-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=CNC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)/C=C\NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2680664.png)
![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)
![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680667.png)
![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)



![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)



